molecular formula C7H9ClN4O2 B11892202 4-Methyl-5-nitropicolinimidamide hydrochloride CAS No. 1179362-22-1

4-Methyl-5-nitropicolinimidamide hydrochloride

Cat. No.: B11892202
CAS No.: 1179362-22-1
M. Wt: 216.62 g/mol
InChI Key: OHWGPHUVNLNANF-UHFFFAOYSA-N
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Description

4-Methyl-5-nitropicolinimidamide hydrochloride is a chemical compound with the molecular formula C7H9ClN4O2. It is a derivative of picolinamide, featuring a nitro group at the 5-position and a methyl group at the 4-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-5-nitropicolinimidamide hydrochloride typically involves the nitration of 4-methylpicolinimidamide followed by the introduction of the hydrochloride salt. The general synthetic route can be summarized as follows:

    Nitration: 4-Methylpicolinimidamide is treated with a nitrating agent such as a mixture of concentrated sulfuric acid and nitric acid. The reaction is carried out under controlled temperature conditions to ensure selective nitration at the 5-position.

    Formation of Hydrochloride Salt: The resulting 4-Methyl-5-nitropicolinimidamide is then reacted with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The final product is typically purified through recrystallization or other suitable purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-5-nitropicolinimidamide hydrochloride undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.

    Hydrolysis: The imidamide group can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids or amides.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon, ethanol as a solvent.

    Substitution: Nucleophiles such as amines or thiols, appropriate solvents like dimethylformamide.

    Hydrolysis: Acidic or basic aqueous solutions, elevated temperatures.

Major Products Formed

    Reduction: 4-Methyl-5-aminopicolinimidamide hydrochloride.

    Substitution: Various substituted picolinimidamides depending on the nucleophile used.

    Hydrolysis: 4-Methyl-5-nitropicolinic acid or 4-Methyl-5-nitropicolinamide.

Scientific Research Applications

4-Methyl-5-nitropicolinimidamide hydrochloride has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential antimicrobial or anticancer properties.

    Materials Science: The compound is explored for its potential use in the development of novel materials, including polymers and coatings.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and other biological processes.

    Industrial Applications: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Methyl-5-nitropicolinimidamide hydrochloride depends on its specific application. In medicinal chemistry, the compound may act by interacting with specific molecular targets such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The exact molecular pathways involved can vary based on the specific context of its use.

Comparison with Similar Compounds

Similar Compounds

    4-Methyl-5-nitropicolinamide: Similar structure but lacks the imidamide group.

    4-Methyl-5-aminopicolinimidamide hydrochloride: Formed by the reduction of the nitro group.

    4-Methylpicolinimidamide: Precursor in the synthesis of 4-Methyl-5-nitropicolinimidamide hydrochloride.

Uniqueness

This compound is unique due to the presence of both a nitro group and an imidamide group, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile intermediate in synthetic chemistry and a valuable compound for various research applications.

Properties

CAS No.

1179362-22-1

Molecular Formula

C7H9ClN4O2

Molecular Weight

216.62 g/mol

IUPAC Name

4-methyl-5-nitropyridine-2-carboximidamide;hydrochloride

InChI

InChI=1S/C7H8N4O2.ClH/c1-4-2-5(7(8)9)10-3-6(4)11(12)13;/h2-3H,1H3,(H3,8,9);1H

InChI Key

OHWGPHUVNLNANF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1[N+](=O)[O-])C(=N)N.Cl

Origin of Product

United States

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